Benzyl vinyl ether
Description
Historical Context and Evolution of Research on Vinyl Ethers
The journey of vinyl ethers began in 1887 when Friedrich W. Semmler first prepared divinyl ether. researchgate.netnih.gov Subsequent research in the late 19th and early 20th centuries saw chemists like Knorr and Matthes obtaining low yields of vinyl ether through methods like the exhaustive methylation of morpholine. researchgate.net A significant leap forward came in the 1930s with the work of Reppe and Wolff, who developed a method for synthesizing vinyl ethers from acetylene (B1199291) and primary alcohols under high pressure and temperature. chemicalbook.com This opened the door for more widespread investigation and application of this class of compounds.
The evolution of vinyl ether synthesis has been marked by the development of milder and more efficient catalytic systems. Beyond the early high-pressure methods, several other synthetic pathways have emerged, including:
Phase-transfer catalysis. chemicalbook.com
Transetherification catalyzed by mercury or palladium complexes. chemicalbook.com
Iridium-catalyzed reactions of vinyl acetate (B1210297) with alcohols. chemicalbook.com
These advancements have made a diverse range of vinyl ethers, including benzyl (B1604629) vinyl ether, more accessible for research and industrial applications.
Significance of Benzyl Vinyl Ether in Modern Organic Synthesis and Polymer Science
This compound serves as a valuable intermediate and monomer in both organic synthesis and polymer science. organic-chemistry.org In organic synthesis, the benzyl group is a common protecting group for alcohols due to its relative stability and the ease of its removal under specific conditions, such as hydrogenolysis. nih.govsigmaaldrich.com The vinyl ether functional group, on the other hand, is a reactive component in various transformations, including cycloaddition reactions.
In the realm of polymer science, this compound is a key monomer in cationic polymerization. nih.gov The electron-rich vinyl group is susceptible to electrophilic attack, initiating a chain-growth process that can be controlled to produce polymers with specific properties. chemicalbook.com The resulting poly(this compound) can be further modified, for instance, by cleaving the benzyl groups to yield polyvinyl alcohol, a polymer with a wide range of applications.
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objectives are to:
Detail the chemical properties and synthesis of this compound.
Explore its applications in organic synthesis, with a specific focus on its role as a protecting group and in cycloaddition reactions.
Elucidate its use in polymer science, particularly in the context of cationic polymerization and the synthesis of functional polymers.
The content is structured to provide a thorough and scientifically accurate overview based on established research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCYKCDXXPQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25610-98-4 | |
| Details | Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer | |
| Record name | Benzene, [(ethenyloxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90455666 | |
| Record name | Benzylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-04-6 | |
| Record name | Vinyl benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(ethenyloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VINYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benzyl Vinyl Ether
Traditional and Classical Preparative Routes
The synthesis of benzyl (B1604629) vinyl ether has historically been achieved through two primary pathways: the direct reaction of benzyl alcohol with acetylene (B1199291) gas and the vinylation of benzyl alcohol using calcium carbide as an acetylene source.
Reaction of Benzyl Alcohol with Acetylene under Catalytic Conditions
A traditional method for preparing benzyl vinyl ether involves the direct reaction of benzyl alcohol with acetylene gas. google.com This process is conducted under catalytic conditions, typically at elevated temperatures and pressures. google.com The fundamental reaction is an addition of the alcohol to the acetylene triple bond, a process known as vinylation.
The choice of catalyst is crucial for facilitating the vinylation of benzyl alcohol with acetylene. The catalysts used are typically strong bases that can deprotonate the alcohol, making it a more effective nucleophile. A patent for this method specifies that the catalyst can be one or more substances from a group of alkali metal hydroxides and alkoxides. google.com The weight ratio of the catalyst to benzyl alcohol is generally in the range of 1:10 to 1:1000. google.com
Table 1: Catalyst Systems for Vinylation of Benzyl Alcohol with Acetylene
| Catalyst Type | Examples |
|---|---|
| Sodium Hydroxide (B78521) | NaOH |
| Potassium Hydroxide | KOH |
| Sodium Methoxide (B1231860) | NaOCH₃ |
| Potassium Methoxide | KOCH₃ |
| Sodium Ethoxide | NaOC₂H₅ |
| Potassium Ethoxide | KOC₂H₅ |
| Sodium tert-butoxide | NaOtBu |
| Potassium tert-butoxide | KOtBu |
| Sodium benzylate | C₆H₅CH₂ONa |
| Potassium benzylate | C₆H₅CH₂OK |
Data sourced from patent information describing the synthesis of this compound. google.com
To achieve efficient synthesis, reaction parameters must be carefully controlled. The process is typically carried out in a low-pressure heating reaction kettle. google.com An inert gas is introduced, and the mixture of benzyl alcohol and the catalyst is heated before acetylene gas is introduced. google.com The reaction is sensitive to temperature, pressure, and agitation, with specific ranges identified for optimal performance. google.com
Table 2: Optimized Reaction Parameters for Acetylene-Based Vinylation
| Parameter | Range |
|---|---|
| Temperature | 120-180 °C |
| Pressure | 0.1-2.0 MPa |
| Stirring Speed | 30-300 r/min |
| Reaction Time | 2-120 hours |
Data sourced from patent information outlining the preparation method of this compound. google.com
Following the reaction, the resulting liquid contains this compound, which must be purified. The purification process typically involves distillation. google.com The reaction mixture is first transferred to a distillation kettle to obtain a crude product, which is then further purified in a rectification kettle to yield the final, high-purity this compound. google.com This method can produce yields ranging from 51% to 85%, with purity levels between 98.0% and 99.9%. google.com
Vinylation of Alcohols with Calcium Carbide under Superbasic Catalytic Conditions (KOH/DMSO)
An alternative and more convenient protocol for synthesizing vinyl ethers, including this compound, employs calcium carbide in a superbasic catalytic system of potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.orgblogspot.comwordpress.com This method circumvents the need to handle acetylene gas directly, as it is generated in situ from the reaction of calcium carbide with trace amounts of water. rsc.org The vinylation of primary alcohols like benzyl alcohol proceeds successfully, affording the desired product in good yields. rsc.orgrsc.orgblogspot.com In a typical procedure, benzyl alcohol, KOH, and a small amount of water are stirred in DMSO, after which calcium carbide is added, and the mixture is heated. rsc.org For a gram-scale preparation, the reaction between benzyl alcohol (26 mmol), KOH (20 mmol), water (120 mmol), and calcium carbide (81.4 mmol) in DMSO at 120 °C for 15 hours has been demonstrated. rsc.org
The use of calcium carbide as a source for acetylene in vinylation reactions offers several significant advantages over the direct use of high-pressure acetylene gas. researchgate.netrsc.org
Enhanced Safety and Handling : Calcium carbide is a solid reagent that is significantly safer and easier to handle in a standard laboratory setting compared to gaseous acetylene, which carries a risk of explosion. rsc.orgrsc.orgrsc.orgwis-chemicalmaterial.com This method avoids the need for specialized high-pressure equipment. blogspot.comwordpress.com
Cost-Effectiveness and Availability : Calcium carbide is an inexpensive and readily available industrial chemical. mdpi.commdpi.com
Stoichiometric Control : As a solid, calcium carbide can be easily weighed and dosed precisely, allowing for stoichiometric control over the amount of acetylene generated, which helps to limit waste production. researchgate.netmdpi.com
Catalytic System and Reaction Conditions
The direct vinylation of benzyl alcohol is a primary route for synthesizing this compound. This transformation requires specific catalytic systems and controlled reaction conditions to achieve high yields and purity.
One established method involves the reaction of benzyl alcohol with acetylene gas under basic catalysis. google.com The catalytic system typically consists of a strong base such as potassium hydroxide (KOH) or other alkali metal hydroxides and alkoxides like sodium methoxide or potassium tert-butoxide. google.com The reaction is generally performed at elevated temperatures, typically ranging from 120-180 °C, and under pressures of 0.1-2.0 MPa. google.com Reaction times can be extensive, varying from 2 to 120 hours, to drive the conversion to the desired product. google.com Yields for this process are reported to be in the range of 51-85%, with purities exceeding 98%. google.com
A significant advancement that avoids the direct handling of high-pressure acetylene gas utilizes calcium carbide as an in situ source of acetylene. wordpress.com This approach employs a superbasic catalytic system composed of potassium hydroxide in dimethyl sulfoxide (KOH/DMSO). wordpress.comacs.org The reaction is typically conducted by heating a mixture of the alcohol, KOH, and calcium carbide in DMSO. rsc.org For benzyl alcohol, the reaction is carried out at 120 °C for 15 hours, providing a safe and practical alternative to the traditional Favorskii-Reppe reaction. rsc.org
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Method | Catalyst System | Acetylene Source | Temperature | Pressure | Typical Yield | Reference |
| Direct Vinylation | KOH, NaOH, NaOMe, KOtBu, etc. | Acetylene Gas | 120-180 °C | 0.1-2.0 MPa | 51-85% | google.com |
| Calcium Carbide | KOH / DMSO | Calcium Carbide | ~120 °C | Atmospheric | Good | acs.orgrsc.org |
Scope with Primary and Secondary Alcohols
The applicability of vinylation methods extends to a range of alcohol substrates. The methodology utilizing calcium carbide with a KOH/DMSO catalytic system has proven effective for the vinylation of both primary and secondary alcohols, affording the corresponding vinyl ethers in good yields. wordpress.comacs.orggoogle.com This demonstrates the versatility of the reaction for creating a diverse library of vinyl ether compounds.
The reaction is successful for benzylic alcohols, such as benzyl alcohol itself (a primary alcohol), as well as other substituted primary and secondary alcohols. google.comrsc.org The robustness of this method highlights its utility in organic synthesis beyond the specific preparation of this compound.
Table 2: Vinylation of Various Alcohols using CaC₂ and KOH/DMSO
| Alcohol Substrate | Type | Product | Yield (%) | Reference |
| Benzyl alcohol | Primary | This compound | 85 | rsc.org |
| 1-Phenylethanol | Secondary | 1-Phenylethyl vinyl ether | 75 | rsc.org |
| Cinnamyl alcohol | Primary | Cinnamyl vinyl ether | 78 | rsc.org |
| 1-Octanol | Primary | Octyl vinyl ether | 81 | rsc.org |
| Cyclohexanol | Secondary | Cyclohexyl vinyl ether | 65 | rsc.org |
Transvinylation Reactions from Vinyl Esters to Alcohols
Transvinylation offers an alternative pathway to vinyl ethers that avoids the use of acetylene. This method involves the transfer of a vinyl group from a vinyl ester, such as vinyl acetate (B1210297), to an alcohol. cdnsciencepub.com The reaction is typically catalyzed by transition metal complexes, with iridium and palladium being particularly effective. chemicalbook.com
Iridium-catalyzed transvinylation is a versatile and practical route for this transformation. cdnsciencepub.comrsc.org Cationic iridium complexes, for example, can efficiently catalyze the reaction between an alcohol and vinyl acetate to furnish the desired vinyl ether. rsc.org A key advantage of modern iridium-catalyzed systems is their high efficiency, allowing for low catalyst loadings under relatively simple reaction conditions. masterorganicchemistry.com
Palladium complexes are also widely used, particularly in what is termed transetherification, where the vinyl group is transferred from another vinyl ether (e.g., ethyl vinyl ether) to a different alcohol. chemicalbook.com Palladium(II) catalysts, often used with bidentate ligands like 1,10-phenanthroline, effectively facilitate this exchange, producing a range of functionalized vinyl ethers in good yields. chemicalbook.com
Advanced and Novel Synthetic Approaches
Beyond classical methods, advanced synthetic strategies have been developed for preparing vinyl ethers, including pathways that proceed through distinct intermediates or employ unique reaction cascades.
Methods Involving Acetal (B89532) Intermediates
A notable synthetic route to vinyl ethers involves the use of acetal intermediates. This method is typically a two-step process: first, the formation of an acetal from an aldehyde and an alcohol, followed by the elimination of an alcohol molecule to generate the vinyl ether. google.com
For the synthesis of this compound, the conceptual precursor would be benzaldehyde (B42025) dibenzyl acetal, formed from benzaldehyde and benzyl alcohol. More generally, an acetal is formed by reacting an aldehyde with an excess of an alcohol under acidic conditions. google.com This acetal is then subjected to a catalytic decomposition or cracking step. google.com This elimination reaction is typically carried out at high temperatures (e.g., 200 °C) in the gas phase over a catalyst, effectively removing one molecule of alcohol to create the carbon-carbon double bond of the vinyl ether product. google.com This approach provides a general and industrially applicable method for vinyl ether production. acs.orggoogle.com
Elimination of Mesyloxy Groups in Vinyl Ether Synthesis
In organic synthesis, the transformation of an alcohol into a sulfonate ester, such as a mesylate or tosylate, is a common strategy to convert the hydroxyl group into an excellent leaving group. masterorganicchemistry.com Mesylates (methanesulfonates, OMs) and tosylates (p-toluenesulfonates, OTs) are readily displaced by nucleophiles in substitution reactions or can be eliminated to form alkenes. masterorganicchemistry.commasterorganicchemistry.com
In the context of ether synthesis, the most common application of this strategy is the Williamson ether synthesis, where an alkoxide nucleophilically displaces a mesylate or other sulfonate leaving group from an alkyl chain in an Sₙ2 reaction. masterorganicchemistry.com While this forms an ether, it does not generate the vinyl moiety. The formation of a vinyl ether via elimination would require a substrate containing a leaving group (like a mesylate) beta to the ether oxygen, which would then be eliminated under basic conditions to form the double bond. While this is a plausible mechanistic pathway based on fundamental elimination reaction principles, its specific application for the direct synthesis of this compound is not a commonly cited method.
The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides from aldehydes and ketones. chemicalbook.com It is important to note that this reaction directly produces epoxides (oxiranes), not vinyl ethers, and does not involve the elimination of mesyloxy groups. google.com
The mechanism proceeds through the reaction of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide), with a carbonyl compound. researchgate.net The key steps are:
Ylide Formation: The sulfur ylide is generated in situ by deprotonating a corresponding sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) with a strong base like sodium hydride (NaH) or potassium tert-butoxide. chemicalbook.comresearchgate.net
Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This forms a betaine (B1666868) intermediate.
Ring Closure: The resulting alkoxide anion acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium group. This step is an intramolecular Sₙ2 reaction that displaces a neutral dialkyl sulfide (B99878) or dialkyl sulfoxide (a good leaving group), thereby forming the three-membered epoxide ring. google.comchemicalbook.com
This reaction is highly valuable for creating strained three-membered rings and serves as a key synthetic alternative to the epoxidation of alkenes. researchgate.net
Prilezhaev Reaction for Epoxide Formation from Styrenesacs.org
The synthesis of vinyl ether structures can begin with the epoxidation of an alkene, a process exemplified by the Prilezhaev reaction. wikipedia.org This reaction involves the conversion of an alkene, such as styrene (B11656), into an epoxide using a peroxy acid. wikipedia.orgorganic-chemistry.org A commonly utilized reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in a range of organic solvents. wikipedia.org
The reaction mechanism is often referred to as the "butterfly mechanism," wherein the peroxy acid is believed to adopt a conformation with an internal hydrogen bond. wikipedia.org The alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. wikipedia.org This process is concerted, leading to the formation of an epoxide, in this case, phenyloxirane (styrene oxide), and a carboxylic acid byproduct (m-chlorobenzoic acid). wikipedia.orgwikipedia.org The reaction is highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org Typically, the Prilezhaev reaction is conducted in inert solvents like dichloromethane (B109758) or chloroform (B151607) at temperatures ranging from -10 to 60 °C. wikipedia.org
Regioselective Ring Opening with Lewis Acidsacs.org
Following the formation of styrene oxide, the next step involves the regioselective ring-opening of the epoxide. This is a critical step where a nucleophile is introduced to the molecule. In this context, benzyl alcohol serves as the nucleophile. The regioselectivity of the attack—whether it occurs at the more substituted (benzylic) carbon or the less substituted (terminal) carbon of the epoxide ring—can be controlled. rsc.org
The use of a Lewis acid catalyst can direct the nucleophilic attack of benzyl alcohol preferentially to the benzylic position of the styrene oxide ring. researchgate.net This preference is due to the stabilization of the developing positive charge (carbocation character) at the benzylic carbon by the adjacent phenyl group. The Lewis acid coordinates to the epoxide oxygen, further activating the ring towards nucleophilic attack. This process leads to the formation of 2-benzyloxy-2-phenylethan-1-ol as the major product. researchgate.netresearchgate.net In contrast, under basic or neutral conditions, the attack often occurs at the sterically less hindered terminal carbon. rsc.org
Functional Group Interconversion and Elimination Stepsacs.org
The final stage in this particular synthetic sequence involves converting the alcohol intermediate, 2-benzyloxy-2-phenylethan-1-ol, into a vinyl ether through functional group interconversion and elimination. The hydroxyl group is not a good leaving group, so it must first be converted into one. This can be achieved by reacting the alcohol with reagents like tosyl chloride or mesyl chloride to form a tosylate or mesylate ester, respectively.
Once the leaving group is in place, the introduction of a strong, non-nucleophilic base induces an elimination reaction (E2 mechanism). The base removes a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the departure of the leaving group. This sequence, when applied to 2-benzyloxy-2-phenylethan-1-ol, results in the formation of β-(benzyloxy)styrene. This pathway highlights a method for producing substituted vinyl ethers starting from simple alkenes.
Sustainable Synthesis Protocols
The growing emphasis on environmental stewardship in the chemical industry has spurred the development of sustainable synthesis protocols for this compound, focusing on green chemistry principles and waste minimization.
Green Chemistry Approaches
A significant advancement in the green synthesis of vinyl ethers, including this compound, is the use of calcium carbide as a source of acetylene. wordpress.comnih.gov This method serves as a safer and more convenient alternative to using gaseous acetylene, which is often handled under high pressure. wordpress.comnih.gov The reaction can be carried out under superbasic conditions, for example, using a potassium hydroxide/DMSO system, in a simple apparatus like a screw-capped test tube, avoiding the need for specialized high-pressure reactors. wordpress.comnih.gov
The choice of solvent is another critical aspect of green chemistry. Propylene carbonate, a green and recyclable solvent, has been successfully employed in the etherification of benzyl alcohols, a reaction class relevant to this compound synthesis. acs.org The use of such environmentally benign solvents, coupled with the potential for catalyst recycling, significantly enhances the green credentials of the synthesis process. acs.org Furthermore, enzymatic catalysis, such as the use of Candida antarctica lipase (B570770) B for the synthesis of vinyl ether esters, represents a promising green approach, offering high conversion rates under mild conditions. rsc.org
Waste Reduction and Atom Economy in Synthesis
A core principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The ideal synthesis of this compound from benzyl alcohol and acetylene exhibits 100% atom economy in theory, as all atoms from the reactants are incorporated into the final product.
Theoretical Atom Economy Calculation:
Reactants: Benzyl alcohol (C₇H₈O) + Acetylene (C₂H₂)
Product: this compound (C₉H₁₀O)
Molecular Weight of Benzyl alcohol: 108.14 g/mol
Molecular Weight of Acetylene: 26.04 g/mol
Molecular Weight of this compound: 134.18 g/mol
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (134.18 / (108.14 + 26.04)) x 100 = 100%
In practice, achieving high atom economy requires minimizing the formation of byproducts. Methodologies that use a stoichiometric amount of in-situ generated acetylene from calcium carbide are advantageous as they limit waste production by avoiding the need for an excess of the vinylating agent. rsc.org
Applications of Benzyl Vinyl Ether in Organic Synthesis
Benzyl (B1604629) Ether as a Protecting Group
The benzyl ether group is a widely used protecting group for alcohols in multistep organic synthesis. nih.govsigmaaldrich.com Its popularity stems from its stability to a wide range of reaction conditions, including acidic and basic media, and its susceptibility to cleavage under specific, mild conditions. nih.gov
The introduction of the benzyl ether protecting group can be achieved through various methods, with the Williamson ether synthesis being a common approach. nih.gov This involves the deprotonation of the alcohol with a base, such as sodium hydride, followed by reaction with benzyl bromide. nih.gov
The removal of the benzyl ether group, or deprotection, is most commonly accomplished by catalytic hydrogenolysis. nih.gov This reaction, typically carried out with a palladium catalyst and a source of hydrogen, cleaves the benzyl C-O bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. nih.gov This method is advantageous as it is generally clean and proceeds under neutral conditions. nih.gov
Cycloaddition Reactions
The vinyl group of benzyl vinyl ether makes it a valuable participant in cycloaddition reactions, which are powerful tools for the construction of cyclic compounds.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Vinyl ethers, being electron-rich alkenes, are excellent dienophiles for inverse-electron-demand Diels-Alder reactions. wikipedia.org In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org this compound can thus be employed to construct complex cyclic architectures. wikipedia.org
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org this compound can act as a dipolarophile in these reactions. For example, it has been shown to react with nitrones, which are 1,3-dipoles, in a thermal cycloaddition to produce isoxazolidine (B1194047) derivatives. researchgate.net These reactions can be highly stereoselective, providing a route to enantiomerically enriched products. researchgate.net
Computational Chemistry and Theoretical Studies
Mechanism Elucidation using Computational Methods
Computational chemistry plays a pivotal role in understanding the intricate pathways of chemical reactions involving Benzyl (B1604629) vinyl ether. By simulating reaction conditions and analyzing energy landscapes, researchers can detail reaction steps, identify transition states, and determine activation energies.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely utilized computational approach for studying molecular properties and reaction mechanisms. For Benzyl vinyl ether and related vinyl ethers, DFT calculations, often employing functionals like B3LYP, have been instrumental in analyzing reaction pathways, including cycloadditions and rearrangements x-mol.netpreprints.orgacs.orgresearchgate.net. These calculations help elucidate the electronic distribution and reactivity indices that govern the regioselectivity of these transformations preprints.orgnih.govunimi.it.
CBS-QB3 Method for Activation Free Energy Calculations
The CBS-QB3 (Complete Basis Set-QB3) method is a high-accuracy composite method frequently employed for calculating activation free energies and other thermochemical properties researchgate.net. Its application to reactions involving vinyl ethers, such as cycloadditions, provides reliable kinetic data, aiding in the understanding of reaction feasibility and substituent effects researchgate.netacs.org. This method offers a robust framework for predicting the energy barriers that dictate reaction rates for this compound.
SCS-MP2 and M06-2X/ωB97X-D Methods
More sophisticated computational techniques, including SCS-MP2 (Spin-Component-Scaled Second-Order Møller–Plesset perturbation theory) and M06-2X, along with the dispersion-corrected ωB97X-D functional, are utilized for enhanced accuracy in energetic predictions acs.orgresearchgate.netresearchgate.netccu.edu.tw. SCS-MP2 has demonstrated effectiveness in describing cycloaddition reactions, while M06-2X is recognized for its performance in thermochemical kinetics and pericyclic reactions acs.orgresearchgate.netccu.edu.tw. The ωB97X-D functional is particularly noted for incorporating long-range dispersion corrections, crucial for accurately modeling certain interactions acs.orgresearchgate.net. These advanced methods are vital for obtaining precise energetic data that refine mechanistic understanding.
Investigation of Substituent Effects
The influence of substituents, particularly on the benzyl ring of this compound, can profoundly alter its chemical reactivity. Computational studies are essential for dissecting how these structural modifications impact kinetic and thermodynamic favorability, as well as regioselectivity.
Regioselectivity Predictions
A key application of computational chemistry is the prediction of regioselectivity, which dictates the preferred site of reaction. For this compound, substituents on the benzyl group can alter the electron density distribution across the vinyl ether double bond, influencing the site of nucleophilic or electrophilic attack. DFT calculations, incorporating techniques like Fukui function analysis and conceptual DFT, have successfully rationalized and predicted regioselectivity in various vinyl ether reactions, including cycloadditions and arylations x-mol.netpreprints.orgnih.govunimi.it. These investigations highlight the interplay of electronic and steric factors, modulated by substituents, in determining the orientation of reactants during bond formation.
Compound List:
this compound
Methyl vinyl ether
Ethyl vinyl ether
n-Butyl vinyl ether
Isobutyl vinyl ether
2-Chloroethyl vinyl ether
Diphenylmethyl vinyl ether
Perfluoro(methyl vinyl ether) (PMVE)
Allyl vinyl ethers
Hydrazoic acid
Formylazide
Phenylazide
Methylazide
Methanesulfonylazide
Nitriles
Alkenes
Alkynes
Alcohols
Phenols
Ketones
Aldehydes
Acetaldehyde
Vinyl alcohol
Acrylonitrile
Vinyl chloride
Maleimides
2-Pyrones
Hydrazonoyl chlorides
Aldehyde hydrazones
1,5-Diynes
Hexafluorothioacetone
Nitrones
Isocyanates
Carbonates
Dimethyl carbonate
Benzyl alcohol
Methyl phenyl ether
Anisole
2,3-Dihydrofuran
References:
acs.org Theory of Substituent Effects on Pericyclic Reaction Rates: Alkoxy Substituents in the Claisen Rearrangement. Journal of the American Chemical Society. uq.edu.au Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace. nih.gov Selective Approaches to α‐ and β‐Arylated Vinyl Ethers. PMC. x-mol.net A theoretical investigation of the regio- and stereoselectivities of the [3 + 2] cycloaddition reaction between ethyl vinyl ether and substituted α-alkoxynitrones. Theoretical Chemistry Accounts. preprints.org A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and Methyl Vinyl Ether. Preprints.org. researchgate.net Computational Study of the Reaction Mechanism of Vinyl Ethers with Hexafluorothioacetone. ResearchGate. tandfonline.com Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran. ResearchGate. researchgate.net Perfluoro-methyl-vinyl-ether as S F 6 alternative in insulation applications: A DFT study on the physiochemical properties and decomposition pathways. ResearchGate. ccu.edu.tw The MC-DFT Approach Including the SCS-MP2 Energies to the New Minnesota-Type Functionals. Journal of Computational Chemistry. acs.org Accurate Reaction Enthalpies and Sources of Error in DFT Thermochemistry for Aldol, Mannich, and α-Aminoxylation Reactions. The Journal of Physical Chemistry A. researchgate.net Performance of DFT, MP2, and CBS-QB3 Methods for the Prediction of Activation Barriers and Reaction Energetics of 1,3-Dipolar Cycloadditions, and Revised Activation Enthalpies for a Standard Set of Hydrocarbon Pericyclic Reactions. ResearchGate. nih.gov Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. PMC. acs.org Thermodynamic Properties (Enthalpy, Bond Energy, Entropy, and Heat Capacity) and Internal Rotor Potentials of Vinyl Alcohol, Methyl Vinyl Ether, and Their Corresponding Radicals. The Journal of Physical Chemistry A. academicjournals.org Ab-initio and DFT studies of the kinetics, mechanisms and thermodynamics of the gas-phase pyrolysis of ethyl bromide. Academic Journals. researchgate.net Consistent Theoretical Description of 1,3-Dipolar Cycloaddition Reactions. ResearchGate. rsc.org Solid acetylene reagent with enhanced reactivity: Fluoride-mediated functionalization of alcohols and phenols. The Royal Society of Chemistry. researchgate.net Density Functional Theory Study of Addition Reactions of Carbon-Centered Radicals to Alkenes. ResearchGate. researchgate.net Calculating accurate barriers for olefin insertion and related reactions. ResearchGate. researchgate.net Synthesis of benzyl D3‐vinyl ether 2b. Reaction conditions: CaC2 (2.0... ResearchGate. unimi.it Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. AIR Unimi. acs.org Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. ACS Publications. rsc.org Alumination of aryl methyl ethers: switching between sp 2 and sp 3 C–O bond functionalisation with Pd-catalysis. Chemical Communications. nih.gov Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. PMC. usm.my THEORETICAL INVESTIGATION INTO THE REACTION MECHANISMS OF BENZYL ALCOHOL WITH DIMETHYL CARBONATE OVER A FAUJASITE ZEOLITE CATALY. EPrints USM. researchgate.net Yb(tfc)3‐catalyzed IEDDA reaction of 2‐pyrone with this compound. ResearchGate. nih.gov Synthesis of Fulvene Vinyl Ethers by Gold Catalysis. PMC. chemrxiv.org Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
Applications in Advanced Organic Synthesis
Precursors for Complex Molecule Synthesis
Degradable Polymer Synthesis
The incorporation of benzyl (B1604629) vinyl ether into polymer chains can lead to materials with tailored degradability. Through radical copolymerization, particularly with electron-deficient monomers, BVE can form periodic copolymers with unique sequences that facilitate degradation. For example, in copolymerization with pentafluorophenylacrylate, BVE exhibits an "umpolung isomerization" propagation, leading to degradable AAB periodic copolymers. These polymers can degrade under acidic conditions due to the presence of benzyl ether structures in the backbone spbu.ruchemicalbook.comresearchgate.net. Novel methods involving 1,5-shift radical isomerization polymerization of vinyl ether derivatives with cleavable ether linkages in side chains also utilize BVE derivatives to create degradable polymers researchgate.net.
Sequence-Controlled Polymer Architectures
Formation of Carbon-Carbon Bonds in Diels-Alder Reactions and Other Transformations
The electron-rich nature of the vinyl group in benzyl vinyl ether makes it an effective dienophile in Diels-Alder reactions. It participates in cycloadditions with various dienes, including 2-pyrones, often under Lewis acid catalysis, yielding bicyclic lactones with high regioselectivity and stereoselectivity x-mol.netacs.org. BVE has also been used in inverse electron-demand Diels-Alder reactions lookchem.com and as a component in [4+2] cycloadditions with tetrazines to form pyridazines spbu.ruresearchgate.netresearchgate.net. Beyond cycloadditions, BVE is involved in Heck-type reactions for selective α- and β-arylation ananikovlab.ru and in hydrocyanation reactions to form cyanohydrin ethers acs.orgnih.gov. Its participation in Claisen rearrangements also contributes to C-C bond formation uq.edu.auacs.orgspbu.ru.
Synthesis of Labeled Compounds (e.g., Deuterated, ¹³C-labeled)
This compound serves as a valuable precursor for synthesizing isotopically labeled compounds, crucial for mechanistic studies, metabolic profiling, and materials science research. Deuterated this compound (D₃-BVE) and ¹³C₂-labeled BVE can be efficiently synthesized using calcium carbide (CaC₂) or ¹³C₂-calcium carbide with deuterium (B1214612) oxide (D₂O) or ¹³C elemental carbon, respectively spbu.ruresearchgate.netananikovlab.rumdpi.comlookchem.comresearchgate.net. These labeled vinyl ethers act as acetylene (B1199291) surrogates, enabling the synthesis of a range of D- and ¹³C-labeled heterocycles, including pyrazoles, triazoles, and pyridazines, with high isotopic purity spbu.ruresearchgate.netresearchgate.netlookchem.comresearchgate.net.
Intermediate in the Formation of Vinyl Alcohols
Data Tables
Table 1: Polymerization of this compound
| Polymerization Method | Catalyst/Initiator System | Conditions | Polymer Properties (MWD) | Tacticity | Reference(s) |
| Living Cationic Polymerization | CH₃CH(OiBu)OCOCH₃/EtAlCl₂ + bases | Toluene (B28343) or CCl₄, < 0°C | Narrow (Mw/Mn ~ 1.1) | Not specified | ontosight.ainih.gov |
| Cationic Polymerization | BF₃·OEt₂ | -78°C, Toluene | Not specified | Highly isotactic | nih.govacs.orgsemanticscholar.org |
| Photocontrolled Cationic RAFT | Photocatalyst (e.g., fac-Ir(ppy)₃) + RAFT agent | Ambient conditions, 455 nm light | Controlled | High isotacticity | nih.govnih.govnih.gov |
| Radical Copolymerization | With Pentafluorophenylacrylate (PFA) | Specific conditions vary | Periodic AAB | Not specified | spbu.ruchemicalbook.comresearchgate.net |
Table 2: Diels-Alder Reactions Involving this compound
| Dienophile (BVE) | Diene/Component | Catalyst/Promoter | Conditions | Yield | Selectivity/Notes | Reference(s) |
| This compound | 2-Pyrone | Ytterbium(III) triflate | High pressure, solvent-free | 91% | Regio- and stereoselective, forms bicyclic lactone | x-mol.netacs.org |
| This compound | o-Quinoneacetal | None specified | 40°C, CH₂Cl₂ | 94% | Stereospecific diene addition | thieme-connect.de |
| This compound | Tetrazines | None specified | Varies | Varies | [4+2] cycloaddition to form pyridazines | spbu.ruresearchgate.netresearchgate.net |
Table 3: Synthesis of Labeled this compound
| Labeling Type | Reactants/Source | Catalyst/Conditions | Yield | Deuteration/Labeling Degree | Reference(s) |
| Deuterium (D₃) | Benzyl alcohol, CaC₂, D₂O | KOtBu/KF, DMSO-d₆, 1,4-dioxane, 110°C, 4h | 94% | ≥96% | spbu.ruresearchgate.netmdpi.comlookchem.com |
| ¹³C₂ | Benzyl alcohol, Ca¹³C₂ | KOtBu/KF, DMSO, 1,4-dioxane | 89% | High | researchgate.netresearchgate.net |
Compound List
this compound (BVE)
2-(Benzyloxy)acetaldehyde
3-(Benzyloxy)cyclobutanone
Pentafluorophenylacrylate (PFA)
2-Pyrone
o-Quinoneacetal
1,2,4,5-Tetrazines
2-(Benzyloxy)ethanol
Benzyl alcohol
Vinyl acetate (B1210297)
Acetylene
Dimethyl sulfoxide (B87167) (DMSO)
Potassium tert-butoxide (KOtBu)
Potassium fluoride (B91410) (KF)
Calcium carbide (CaC₂)
Deuterium oxide (D₂O)
¹³C Elemental carbon
¹³C₂-Calcium carbide (Ca¹³C₂)
Toluene
Carbon tetrachloride (CCl₄)
Ytterbium(III) triflate
BF₃·OEt₂
EtAlCl₂
Fac-Ir(ppy)₃
Hydrazonoyl chlorides
Nitrile imines
Pyrylium (B1242799) salts
Acrylates
Acrylonitrile
Methyl acrylate (B77674)
2-Isobutyl vinyl ether (iBVE)
n-Butyl vinyl ether (nBVE)
Ethyl vinyl ether (EVE)
n-Propyl vinyl ether (nPrVE)
2-Chloroethyl vinyl ether (Cl-EVE)
2,3-Dihydrofuran (DHF)
Cyclohexyl vinyl ether (CyVE)
tert-Butyl vinyl ether (tBVE)
2-Phenylethyl vinyl ether (PhEtVE)
3-Phenylpropyl vinyl ether (PhPrVE)
Arginine
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
Recent advancements in catalysis are paving the way for more efficient and controlled polymerizations and reactions involving benzyl (B1604629) vinyl ether. Research is increasingly exploring metal-free organic catalysts, which offer advantages in terms of reduced toxicity and easier purification compared to traditional metal-based Lewis acids acs.orgresearchgate.net. Photocatalytic systems, activated by visible light, are also emerging as a promising avenue, enabling controlled polymerization under mild conditions and offering temporal control over the process acs.orgrsc.org. Furthermore, stimuli-responsive catalysts, triggered by external factors like light or electrical potential, are being developed to provide precise control over polymerization initiation and termination acs.orgresearchgate.net. Environmentally benign initiating systems, such as combinations of aryl methyl halides and silver salts, are also being investigated, with additives like sulfides used to control reactivity and molecular weight distribution nii.ac.jp.
Exploration of New Reaction Pathways
Beyond traditional polymerization, researchers are investigating novel reaction pathways that leverage the unique reactivity of benzyl vinyl ether. One area of interest is the development of tandem reactions, such as the transition metal-catalyzed isomerization and polymerization of allyl ethers, which can also be applied to vinyl ethers tandfonline.com. The Benzyl-Claisen rearrangement, while historically underexplored for benzyl vinyl ethers, is being optimized to uncover new synthetic transformations uq.edu.au. Furthermore, vinyl ethers are being explored as latent ethylene (B1197577) surrogates in photoredox catalytic processes, utilizing a spin-center shift pathway to achieve C-H functionalization of heteroarenes and enable three-component reactions nih.gov. The radical cation Diels–Alder reaction of aryl vinyl ethers, proceeding via stepwise mechanisms and multiple pathways, also represents an emerging area for constructing complex cyclic systems beilstein-journals.org. Additionally, the vinyl ether functionality is being utilized in "click" chemistry, acetalization, and thioacetalization reactions for post-polymerization modifications nih.gov.
Integration with Data-Driven Chemical Research and Machine Learning in Synthesis
The integration of data-driven approaches, including machine learning (ML) and artificial intelligence (AI), is revolutionizing chemical synthesis and optimization. These tools are being employed to accelerate the discovery of new reaction conditions, predict monomer reactivity, and optimize polymerization processes for this compound and its derivatives researchgate.netbeilstein-journals.orgresearchgate.net. Automated laboratory platforms coupled with ML algorithms allow for the synchronous optimization of multiple reaction variables, significantly reducing experimentation time and human intervention beilstein-journals.org. This data-driven paradigm is enabling researchers to efficiently explore complex parameter spaces, leading to the development of novel polymer architectures and tailored material properties researchgate.netresearchgate.netacs.org.
Advances in Stereocontrol in Polymerization
Achieving precise stereochemical control in the polymerization of vinyl ethers, including this compound, remains a significant focus. Historically, low temperatures and specific Lewis acids like BF3·OEt2 were employed to produce highly isotactic poly(this compound) acs.orgnih.gov. More recent research has focused on developing advanced catalytic systems, including chiral catalysts and ligands, to achieve high degrees of stereoregularity under milder conditions acs.orgrsc.orgnih.gov. For instance, BINOL-derived chiral phosphoric acids and titanium-based Lewis acids have shown efficacy in controlling tacticity rsc.orgnih.gov. Photocatalytic systems, such as those employing pyrylium (B1242799) and acridinium (B8443388) tetrafluoroborates, are also enabling photocontrolled stereoselective cationic RAFT polymerization of vinyl ethers, including BnVE, with high isotacticities rsc.org.
Table 1: Advances in Stereocontrol in Cationic Polymerization of Vinyl Ethers
| Catalyst System / Approach | Monomer(s) | Key Conditions | Isotacticity / Stereoregularity | Citation(s) |
| BF3·OEt2 | This compound (BnVE) | -78 °C | Highly isotactic | nih.gov, acs.org |
| Titanium-based Lewis acids with bulky aryloxy substituents | Isobutyl vinyl ether (iBVE) | -78 °C, hexane | Highly isotactic | nih.gov, acs.org |
| Triamine-based bulky complexes + MAO/borate | Vinyl ethers (VEs) | Ambient temperature | Stereoregular | nih.gov, acs.org |
| BINOL-based chiral phosphoric acids (+ TiCl4 cocatalyst) | Vinyl ethers (VEs) | Various | Stereocontrol | nih.gov, rsc.org |
| Pyrylium and acridinium tetrafluoroborates (Photocatalysis) | Vinyl ethers (including BnVE) | Visible light | Up to 91% m | rsc.org |
| BF3·OEt2 or EtAlCl2 + dithiocarbamate (B8719985) CTAs | Bulky VE monomers | Not specified | Stereocontrolled | nih.gov |
New Applications in Materials Science and Biomedical Fields
The tunable properties of polymers derived from this compound and its copolymers are leading to exciting new applications. Research is actively exploring the development of degradable polymers for biomedical applications, addressing the environmental persistence of traditional vinyl polymers researchgate.netscispace.com. These efforts include designing polymers with cleavable linkages, such as acetals and thioacetals, which can respond to stimuli like pH, enabling controlled drug release and tissue engineering applications nih.gov. Poly(vinyl ether)s are also being investigated for their potential in creating stimuli-responsive nanostructures, such as pH-responsive drug delivery systems nih.govrsc.org. Furthermore, the ability to create well-defined copolymers through various polymerization techniques, including cationic RAFT polymerization, opens avenues for functional materials with applications in coatings, adhesives, and advanced composites acs.orgontosight.ai. The synthesis of alternating copolymers, such as those of vinyl alcohol and vinyl ether units, is also yielding materials with unique thermal properties due to their periodic sequences acs.org.
List of Compounds Mentioned:
this compound (BnVE)
Vinyl ethers (VEs)
Isobutyl vinyl ether (iBVE)
n-Butyl vinyl ether (nBVE)
Ethyl vinyl ether (EVE)
Isopropyl vinyl ether (iPVE)
Poly(this compound)
Poly(vinyl alcohol)
Pentafluorophenyl acrylate (B77674) (PFA)
Acrylates
Vinyl acetates
Vinyl esters
Oxiranes
Ketones
Cyclic ketene (B1206846) acetals
Maleimide
Allyl ethers
Alkyl allyl ethers
Crotyl ethers
Propargyl ethers
Cyclic allylic ethers
Vinyl acetals
Allyl glycidyl (B131873) ether (AGE)
Poly(allyl glycidyl ether) (PAGE)
Poly(ethylene glycol) methyl ether (mPEG)
Poly(ε-caprolactone) (PCL)
Poly(vinyl alcohol)
Acrylamide
Thioacetals
Acetals
Alcohols
Thiols
Sulfinates
Phosphine oxides
Hydrazonoyl chlorides
Triethylamine
1,3-disubstituted pyrazoles
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)
Ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN)
1,4-dimethoxynaphthyl-2-methyl ('DIMON')
Poly(vinyl ether)s (general)
Polycarbonates
O-nitrobenzyl (oNBn) group
p-tolualdehyde
p-methoxyCinA
Cinnamaldehyde (CinA)
Fluoroolefin
Hydroxyalkyl ether
Allyl-terminated polymers
Plasmalogens
Glycerophospholipids
Ether lipids
Alkenyl ether
Unsaturated acyl moiety
Polyunsaturated fatty acyl chains
Docosahexaenoic acid
Silyl ethers
Benzyl ethers
Aliphatic polyesters
Polypeptides
Polysaccharides
Polystyrene
Polyethyleneimine
Polyurethane
Poly(vinyl alcohol)
Poly(ethylene glycol) methyl ether methacrylate (B99206)
Polyimide (PI)
Poly(arylene ether urea) (PEEU)
Polyetherimide (PEI)
Hydroxypropyl methacrylamide (B166291) (HPMA)
Doxorubicin (DOX)
Lactide (LA)
Poly(lactide)
Poly(vinyl ether)-based materials
Poly(benzyl carbonates)
Poly(benzyl carbamates)
Poly(benzyl ethers)
Polyglyoxylates
Poly(dithiothreithol)
Poly(phthalaldehydes)
BF3·OEt2
EtAlCl2
TiCl4
Methylaluminoxane (MAO)
Borate
Aryl methyl halides
Silver salts
Sulfides (e.g., dimethyl sulfide)
Organocatalysts
Pyrylium tetrafluoroborates
Acridinium tetrafluoroborates
1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP)
Trifluoromethyl sulfonates
Dithiocarbamate CTAs
Lewis acids
Lewis bases
Organic acids
Chiral phosphoric acids
BINOL-derived ligands
Transition metal catalysts
Organosilanes
Catalytic systems
Initiating systems
Chain transfer agents (CTAs)
Radical initiators
Photocatalysts
Solvents (e.g., hexane, toluene (B28343), CCl4, DMF, xylene, DMSO, CPME, DCM, DO, EA, Et, THF, THT)
Calcium carbide
Potassium tert-butoxide (KOtBu)
Potassium fluoride (B91410) (KF)
Superbases
Hexamethyldisilazane (HMDS)
Trimethylamine (TEA)
Triethylammonium chloride
Diethyl ether
Dioxane
Dimethyl sulfoxide (B87167) (DMSO)
Hexane
Toluene
Carbon tetrachloride (CCl4)
N,N′-Bis(triflyl)phosphoramidimidates
2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)
2-iodoimidazolium
Diaryliodonium salts
2,4,6-trichloro-1,3,5-triazine (TCT)
Zinc triflate (Zn(OTf)2)
Copper triflate (Cu(OTf)2)
Trimethylsulfoxonium iodide (TMSOI)
Selectfluor
Lithium perchlorate (B79767)
Nitromethane
4-phenyl phenol (B47542)
Q & A
Q. Q: What are the common synthetic routes for benzyl vinyl ether, and how do reaction conditions influence yield?
A: this compound is typically synthesized via two primary methods:
Williamson Ether Synthesis : Reaction of benzyl alcohol with acetylene in the presence of NaOH at elevated temperatures (60–80°C) under inert atmosphere. Yields range from 60–75% but require careful control of moisture .
Palladium-Catalyzed Arylation : A regioselective approach using Pd catalysts (e.g., Pd(OAc)₂) with aryl halides and vinyl ethers. This method offers higher selectivity (up to 90%) and operates under milder conditions (room temperature, 12–24 hours) .
| Method | Reagents | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| Williamson Ether | NaOH, Acetylene | 60–80°C | 60–75% | Moderate |
| Pd-Catalyzed Arylation | Pd(OAc)₂, Aryl Halide | RT | 80–90% | High |
Advanced Synthesis: Regioselectivity Challenges
Q. Q: How does palladium catalysis improve regioselectivity in this compound synthesis, and what factors limit its efficiency?
A: Palladium catalysts promote cross-coupling by stabilizing transition states through π-allyl intermediates. Key factors:
- Ligand Effects : Bulky ligands (e.g., PPh₃) enhance selectivity by steric control .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve ion-pair stability but may reduce reaction rates.
- Side Reactions : Competing β-hydride elimination can occur at >50°C, reducing yield. Optimize at ≤30°C .
Basic Reaction Mechanisms
Q. Q: What are the typical reactions of this compound, and what reagents drive these transformations?
A: Key reactions include:
- Oxidation : KMnO₄ in acidic conditions converts the vinyl group to benzaldehyde (80% yield) .
- Reduction : LiAlH₄ reduces the ether to benzyl alcohol (70–85% yield) .
- Substitution : HBr in acetic acid replaces the vinyl group with Br, forming benzyl bromide (90% yield) .
Advanced Mechanism: Contradictory Data in Elimination Pathways
Q. Q: Why do SN1, SN2, and E1 mechanisms yield conflicting products under varying conditions?
A: Environmental factors dictate pathways:
- SN2 Dominance : In polar aprotic solvents (e.g., DMSO), steric hindrance at the β-carbon favors SN2 (e.g., benzyl bromide formation) .
- E1 Competing : Protic solvents (e.g., ethanol) and heat (>70°C) promote carbocation formation, leading to elimination (e.g., styrene derivatives) .
- pH Effects : Basic conditions stabilize alkoxide intermediates, accelerating elimination.
Stability and Storage
Q. Q: How should this compound be stored to prevent degradation, and does it form peroxides?
A:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to inhibit hydrolysis .
- Peroxide Risk : Vinyl ethers generally form peroxides upon prolonged air exposure. Test with KI/starch strips; distill if peroxides exceed 10 ppm .
Polymerization Applications
Q. Q: How is this compound utilized in polymer chemistry, and what properties define its copolymers?
A:
- Basic Use : As a monomer for poly(vinyl ethers), it forms flexible polymers with low Tg (–20°C to 0°C) .
- Advanced Design : Copolymerization with PEG-VBE () introduces hydrophilic domains, enhancing biodegradability. Adjust PEG chain length (400–1500 Da) to tune crystallinity .
Analytical Characterization
Q. Q: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
A:
- 1H NMR : Key peaks include vinyl protons at δ 4.2–4.5 ppm and benzyl protons at δ 7.3–7.5 ppm ().
- GC-MS : Use non-polar columns (DB-5) to resolve degradation products (e.g., benzaldehyde at m/z 106) .
- Contradictions : Overlapping signals (e.g., allylic protons vs. ether oxygens) require 2D NMR (COSY, HSQC) for assignment .
Advanced Data Contradictions
Q. Q: How can researchers resolve unexpected products in Claisen rearrangements involving this compound?
A: In a study (), attempted aldol closure of a vinyl ether-derived ketoaldehyde yielded an anomalous piperidine adduct (structure 69) instead of the expected cyclopentenone. Resolution strategies:
- Mechanistic Reassessment : Trace base (e.g., piperidine) may catalyze side reactions.
- Protection : Use orthogonal protecting groups (e.g., TBS) to prevent nucleophilic attack .
Environmental Factor Optimization
Q. Q: How do temperature and solvent polarity impact this compound’s reactivity in nucleophilic substitutions?
A:
- Low Temperature (0–25°C) : Favors SN2 (k = 0.15 s⁻¹ in DMF).
- High Temperature (>50°C) : Promotes E1 (k = 0.4 s⁻¹ in ethanol).
- Solvent : Dielectric constants >30 (e.g., DMSO) stabilize transition states, enhancing SN2 .
Debenzylation Challenges
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
